5-(2-Fluorophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-(2-Fluorophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 2-fluorophenyl group and a piperidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzohydrazide with piperidine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(2-Fluorophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole
- 5-(2-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole
- 5-(2-Methylphenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole
Uniqueness
5-(2-Fluorophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H14FN3O |
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Molecular Weight |
247.27 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-3-piperidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H14FN3O/c14-10-6-2-1-5-9(10)13-16-12(17-18-13)11-7-3-4-8-15-11/h1-2,5-6,11,15H,3-4,7-8H2 |
InChI Key |
DRANOHDAYYHWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NOC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
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